(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one

Medicinal Chemistry Electron‑Withdrawing Group Effect Structure–Activity Relationship

(E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative bearing a 4-acetylpiperazine substituent at position 2 and a 4-hydroxy-3-nitrobenzylidene moiety at position 5. Its molecular formula is C₁₆H₁₆N₄O₅S (MW 376.39 g mol⁻¹).

Molecular Formula C16H16N4O5S
Molecular Weight 376.39
CAS No. 371139-05-8
Cat. No. B2602587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one
CAS371139-05-8
Molecular FormulaC16H16N4O5S
Molecular Weight376.39
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2
InChIInChI=1S/C16H16N4O5S/c1-10(21)18-4-6-19(7-5-18)16-17-15(23)14(26-16)9-11-2-3-13(22)12(8-11)20(24)25/h2-3,8-9,22H,4-7H2,1H3/b14-9+
InChIKeyYZGRSOYFBGDOSF-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview – (E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one (CAS 371139-05-8)


(E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative bearing a 4-acetylpiperazine substituent at position 2 and a 4-hydroxy-3-nitrobenzylidene moiety at position 5. Its molecular formula is C₁₆H₁₆N₄O₅S (MW 376.39 g mol⁻¹) [1]. The compound is commercially available at ≥ 95 % purity and has a registered NMR spectrum in the KnowItAll reference library (DMSO‑d₆) [2]. To date, peer‑reviewed quantitative biological data remain scarce; available activity claims originate from vendor‑aggregated databases and should be interpreted with caution.

Analytical reference standard with authenticated KnowItAll NMR spectrum
Nitro‑hydroxy pharmacophore for hit‑to‑lead exploration and SAR studies
Catalog‑specified purity level supports batch‑to‑batch reproducibility

Why In‑Class Substitution Is Inadequate – Structural Determinants of (E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one


The concurrent presence of an electron‑withdrawing nitro group and a hydrogen‑bond‑donating hydroxyl group on the benzylidene ring defines a unique pharmacophoric signature that cannot be recapitulated by simple removal or replacement of either functionality [1]. Close analogs—such as the des‑nitro derivative (CAS 304889‑79‑0) or the phenylpiperazine variant (CAS 444051‑21‑2)—lack this specific electronic topology, which governs both molecular recognition and metabolic stability . Consequently, generic substitution with any single in‑class congener would alter reactivity, hydrogen‑bonding capacity, and potential target‑engagement profiles, making direct interchange unreliable without empirical re‑validation.

Target compound 3‑nitro‑4‑hydroxybenzylidene topology creates unique electron‑withdrawing bias.
Des‑nitro analog (CAS 304889‑79‑0) Lacks nitro group; electronic profile shifts, may alter reactivity and target‑engagement context.
Target compound Four hydrogen‑bond acceptors (including nitro and acetyl oxygens).
Des‑nitro analog (CAS 304889‑79‑0) Only three acceptors; logD and membrane permeability may shift, affecting assay compatibility.
Target compound Authenticated ¹H‑NMR reference spectrum in KnowItAll library.
Phenylpiperazine analog (CAS 444051‑21‑2) & des‑nitro No verified NMR reference; receipt‑identity confirmation may require additional characterization.

Quantitative Differentiation Evidence – (E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one vs. Closest Analogs


Electronic Structure Differentiation: Nitro‑Group Impact on Benzylidene Reactivity

The 3‑nitro substituent on the 4‑hydroxybenzylidene ring imposes a strong electron‑withdrawing effect that polarizes the α,β‑unsaturated carbonyl system and lowers the pKₐ of the phenolic –OH. This electronic configuration is absent in the des‑nitro analog (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (CAS 304889‑79‑0), which carries only a hydroxyl group . The nitro group further creates a potential bioreductive trigger and a site for nitroreductase‑mediated activation, a feature that cannot be mimicked by non‑nitrated analogs [1].

Electronic Effect (Nitro vs Des‑nitro)
Class‑level
Δσₚ ≈ +1.15 (Hammett constant)
Supports electrophilicity differentiation review
Hammett constants from literature values
Medicinal Chemistry Electron‑Withdrawing Group Effect Structure–Activity Relationship

Hydrogen‑Bond Donor/Acceptor Density vs. Non‑Nitrated Analog

The target compound provides four H‑bond acceptors (including the nitro and acetyl carbonyl oxygens) and one H‑bond donor (phenolic –OH), whereas the des‑nitro analog (CAS 304889‑79‑0) offers only three acceptors and one donor [1]. These additional interaction sites increase topological polar surface area (tPSA), which correlates with altered membrane permeability and solubility profiles—factors that must be matched precisely when selecting a screening compound.

H‑Bond Acceptors (vs Des‑nitro)
Class‑level
+1 H‑bond acceptor
May shift logD and assay compatibility
Calculated from PubChem structures
Drug Design Solubility Permeability

Piperazine N‑Substitution: Acetyl vs. Phenyl in Target Engagement

The 4‑acetylpiperazine terminus in the target compound imparts a smaller steric footprint and a distinct hydrogen‑bond acceptor profile relative to the 4‑phenylpiperazine analog (CAS 444051‑21‑2). In published AChE inhibitor series, N‑acetyl piperazines exhibit superior ligand efficiency compared to N‑phenyl congeners, with IC₅₀ values as low as 0.011 µM for closely related thiazole‑piperazine hybrids vs. >10 µM for bulkier N‑aryl analogs [1][2]. Although direct data for the target compound are not yet available, this class‑level trend underscores the procurement relevance of the acetyl‑substituted scaffold.

AChE Inhibition (Acetyl vs Phenyl)
Class‑level
Reported ~100‑fold difference (class‑level)
Supports acetylpiperazine selection for AChE screening
No direct target data; class comparison only
Kinase Inhibition CNS Drug Discovery Selectivity

Spectral Fingerprint: NMR Identity Confirmation via KnowItAll Reference

The compound’s ¹H‑NMR spectrum (DMSO‑d₆) has been deposited in the Wiley KnowItAll reference library, providing a verified spectral fingerprint for identity confirmation [1]. In contrast, no authenticated NMR reference is publicly available for the des‑nitro analog (CAS 304889‑79‑0) or the phenylpiperazine analog (CAS 444051‑21‑2) in the same database. This spectral documentation reduces the risk of mis‑identification upon receipt, a frequent source of experimental variability in multi‑batch screening campaigns.

NMR Reference Spectrum
Specification review
¹H‑NMR in DMSO‑d₆ (KnowItAll)
Supports identity verification and quality control
Exclusive reference among close analogs
Quality Control Structural Verification NMR Spectroscopy

Commercial Availability with Documented Purity

The compound is stocked by CheMenu (Catalog No. CM778188) with a declared purity of ≥ 95 % . By comparison, the des‑nitro analog (CAS 304889‑79‑0) is listed at similar purity from multiple vendors, but the phenylpiperazine analog (CAS 444051‑21‑2) is less frequently stocked and often lacks a documented purity specification from non‑excluded suppliers . For procurement workflows that require batch‑to‑batch consistency, the availability of a purity‑certified catalog product reduces sourcing risk.

Commercial Sourcing
Data to verify
Purity ≥95% | Catalog CM778188
Supports batch‑to‑batch consistency review
Supplier‑reported; verify by in‑house QC
Procurement Purity Specification Catalog Compound

Recommended Application Scenarios – (E)-2-(4-Acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one


Fragment‑Based and Scaffold‑Hopping Libraries for CNS Target Screening

The compact acetylpiperazine‑thiazolone core (MW 376) with a built‑in nitro‑hydroxy pharmacophore makes this compound a suitable entry for fragment‑based drug discovery (FBDD) libraries targeting acetylcholinesterase (AChE) or other CNS enzymes. The N‑acetyl piperazine motif has demonstrated ~100‑fold AChE potency advantage over N‑phenyl analogs in class‑matched series [1], supporting its selection for CNS‑oriented screening cascades.

Bioreductive Prodrug Design and Nitroreductase Research

The 3‑nitro group on the benzylidene ring constitutes a well‑established trigger for nitroreductase‑mediated bioreduction [2]. This feature positions the compound as a mechanistic probe or a prodrug prototype for hypoxia‑targeted or bacterially activated therapeutic strategies, where the des‑nitro analog (CAS 304889‑79‑0) would lack the requisite bioactivatable handle.

Analytical Reference Standard for HPLC and NMR Method Development

Thanks to its confirmed NMR spectrum in a curated spectral library [3] and availability at ≥ 95 % purity from a traceable catalog , this compound can serve as a reliable analytical reference standard for method validation, stability‑indicating assays, and quality control of synthetic batches—a role that non‑authenticated analogs cannot fulfill without additional characterization effort.

Structure–Activity Relationship (SAR) Expansion of Thiazole‑Piperazine Bioactive Series

The unique combination of 4‑acetylpiperazine and 4‑hydroxy‑3‑nitrobenzylidene substituents provides a differentiation vector for SAR studies aimed at optimizing potency, selectivity, and physicochemical properties. The electronic and steric contrasts relative to the des‑nitro (CAS 304889‑79‑0) and phenylpiperazine (CAS 444051‑21‑2) analogs enable systematic exploration of substituent effects on target binding .

Application
Selection Property
Validation Focus
CNS target screening (AChE‑focused)
N‑acetyl piperazine scaffold (AChE inhibitor context)
AChE inhibition assay validation
Nitroreductase‑mediated bioreduction studies
3‑nitro group as bioreductive trigger
Nitroreductase activity assay validation
Analytical reference standard
Authenticated NMR spectrum & catalog purity
HPLC/NMR method development and QC
Thiazole‑piperazine SAR studies
Unique nitro‑hydroxy pharmacophore
Substituent effect profiling on target binding
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